![molecular formula C20H36P2 B12526612 9-Phosphabicyclo[3.3.1]nonane, 9,9'-(1,2-dimethyl-1,2-ethanediyl)bis- CAS No. 651731-88-3](/img/structure/B12526612.png)
9-Phosphabicyclo[3.3.1]nonane, 9,9'-(1,2-dimethyl-1,2-ethanediyl)bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Phosphabicyclo[3.3.1]nonane, 9,9’-(1,2-dimethyl-1,2-ethanediyl)bis- is an organic phosphorus compound. It is known for its unique bicyclic structure, which includes a phosphorus atom. This compound is often used in organic synthesis as a catalyst, ligand, or intermediate .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 9-Phosphabicyclo[3.3.1]nonane, 9,9’-(1,2-dimethyl-1,2-ethanediyl)bis- typically involves the reaction of halogenated alkanes with triphenylphosphine. For instance, brominated nonane and triphenylphosphine react in the presence of iodinated bromopropane or iodinated sodium cyanide to form the corresponding phosphabicyclic compound. This intermediate is then treated with acid to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
9-Phosphabicyclo[3.3.1]nonane, 9,9’-(1,2-dimethyl-1,2-ethanediyl)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can participate in substitution reactions where the phosphorus atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenated compounds for substitution reactions. The reactions typically occur under controlled temperatures and may require catalysts to proceed efficiently .
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphabicyclic compounds. These products have various applications in organic synthesis and industrial processes .
Wissenschaftliche Forschungsanwendungen
9-Phosphabicyclo[3.3.1]nonane, 9,9’-(1,2-dimethyl-1,2-ethanediyl)bis- has several scientific research applications:
Chemistry: It is used as a catalyst and ligand in various organic reactions, facilitating the formation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Wirkmechanismus
The mechanism of action of 9-Phosphabicyclo[3.3.1]nonane, 9,9’-(1,2-dimethyl-1,2-ethanediyl)bis- involves its interaction with molecular targets through its phosphorus atom. The compound can form coordination complexes with metals and other elements, influencing various chemical pathways. These interactions can alter the reactivity and stability of the compound, enabling it to act as a catalyst or intermediate in chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Borabicyclo[3.3.1]nonane: A similar compound used as a metal-free catalyst for hydroboration reactions.
9-Phosphabicyclo[3.3.1]nonane, 9,9’-[[1,1’-biphenyl]-2,2’-diylbis(methylene)]bis-: Another phosphabicyclic compound with a different substituent, used in various chemical applications.
Uniqueness
9-Phosphabicyclo[3.3.1]nonane, 9,9’-(1,2-dimethyl-1,2-ethanediyl)bis- is unique due to its specific substituents and bicyclic structure, which confer distinct reactivity and stability. Its ability to form coordination complexes and participate in various chemical reactions makes it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
651731-88-3 |
|---|---|
Molekularformel |
C20H36P2 |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
9-[3-(9-phosphabicyclo[3.3.1]nonan-9-yl)butan-2-yl]-9-phosphabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C20H36P2/c1-15(21-17-7-3-8-18(21)10-4-9-17)16(2)22-19-11-5-12-20(22)14-6-13-19/h15-20H,3-14H2,1-2H3 |
InChI-Schlüssel |
GFDSOOHGHOTNTR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C)P1C2CCCC1CCC2)P3C4CCCC3CCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzenesulfonamide, N-[1-(4-methoxyphenyl)propyl]-4-methyl-](/img/structure/B12526530.png)
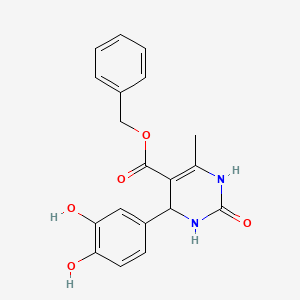
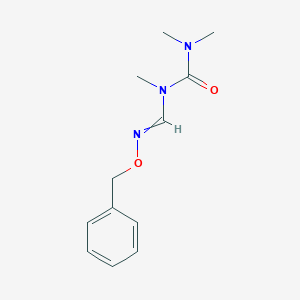
![Dibenzyl N-[(4-methoxyphenyl)methyl]-L-aspartate](/img/structure/B12526536.png)
![1,4-Bis[2-hydroxy-3-(piperidin-1-YL)propoxy]-9H-thioxanthen-9-one](/img/structure/B12526539.png)
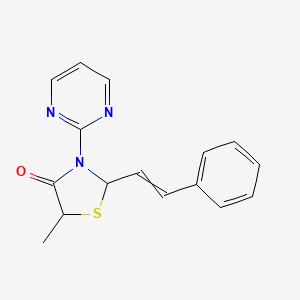

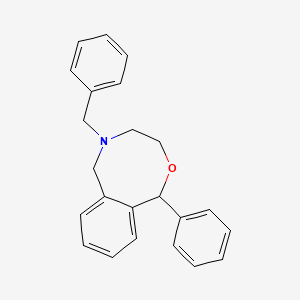

![6-[2-(Propan-2-ylidene)hydrazinyl]pyridine-3-carboxamide](/img/structure/B12526587.png)

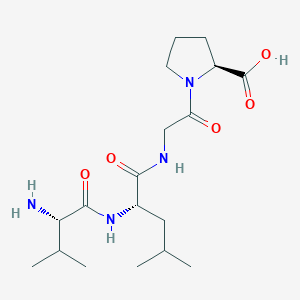
![6-(Furan-2-yl)-3-(phenoxymethyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12526608.png)

